1-(1,3-Oxazol-5-yl)propan-1-one
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Overview
Description
“1-(1,3-Oxazol-5-yl)propan-1-one” is a chemical compound with the CAS Number: 2172473-41-3 . It has a molecular weight of 125.13 . The IUPAC name for this compound is 1-(oxazol-5-yl)propan-1-one .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The synthesis of oxazole derivatives involves various methods and the substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H7NO2/c1-2-5(8)6-3-7-4-9-6/h3-4H,2H2,1H3 . This indicates that the compound contains 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The chemical reactions involving oxazole derivatives are influenced by the substitution pattern in these compounds .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It is stored at room temperature .Scientific Research Applications
Anticancer and Antimicrobial Potential
- Anticancer Activity : Compounds incorporating 1,3-oxazole, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, have demonstrated promising anticancer activities. A study at the National Cancer Institute (NCI, USA) against a 60 cancer cell line panel highlighted the potency of these compounds in cancer treatment (Katariya, Vennapu, & Shah, 2021).
- Antimicrobial Efficacy : The same compounds have also shown significant in vitro antibacterial and antifungal activities, indicating their potential in combating microbial infections (Katariya, Vennapu, & Shah, 2021).
Antifungal Applications
- Antifungal Activity : A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives exhibited high activity against Candida strains. This suggests their usefulness in developing antifungal drugs (Zambrano-Huerta et al., 2019).
Chemical Synthesis and Molecular Docking
- Efficient Chemical Synthesis : The synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, involving the activation of the oxazoline ring, has been developed. This process contributes to the field of chemical synthesis and pharmaceutical intermediates (Gómez-García et al., 2017).
- Molecular Docking Studies : Molecular docking studies of 1,3-oxazole derivatives have provided insights into their interaction with biological targets, aiding in the development of drugs with specific actions (Katariya, Vennapu, & Shah, 2021).
Photoremovable Protecting Groups
- Photoremovable Groups : Studies have explored the use of certain 1,3-oxazole derivatives as photoremovable protecting groups in chemical synthesis, expanding the toolbox for chemists in designing sensitive chemical reactions (Literák, Hroudná, & Klán, 2008).
Antimycobacterial Activity
- Fighting Tuberculosis : Novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds have shown high activity against multidrug-resistant Mycobacterium tuberculosis, marking a significant advancement in tuberculosis treatment (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Mechanism of Action
Target of Action
The primary targets of 1-(1,3-Oxazol-5-yl)propan-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a member of the oxazole class of compounds, it may share some of the biological activities common to this class, such as anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties . .
Biochemical Pathways
Oxazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions , suggesting that this compound may also interact with multiple biochemical pathways
Pharmacokinetics
As a small molecule with a molecular weight of 125.13 , it may have favorable absorption and distribution characteristics, but this would need to be confirmed through experimental studies.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some oxazole derivatives have shown significant cytotoxic activity on cancerous cell lines , suggesting that this compound may also have potential anticancer effects.
Safety and Hazards
Future Directions
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of “1-(1,3-Oxazol-5-yl)propan-1-one” and other oxazole derivatives may involve further exploration of their therapeutic potentials and the development of new chemical entities .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
1-(1,3-oxazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-5(8)6-3-7-4-9-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDQWEAVPHTJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172473-41-3 |
Source
|
Record name | 1-(1,3-oxazol-5-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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